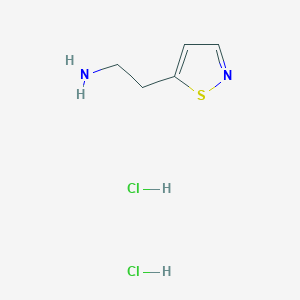

2-(1,2-Thiazol-5-yl)ethan-1-amine dihydrochloride

Description

Introduction to Thiazole-Based Compounds in Modern Medicinal Chemistry

Historical Evolution of Thiazole Derivatives in Drug Discovery

The medicinal potential of thiazoles was first recognized in 1911 with the isolation of thiamine (vitamin B~1~), whose thiazolium ring proved essential for enzymatic decarboxylation reactions. This discovery catalyzed systematic exploration of thiazole derivatives, leading to sulfathiazole's introduction in 1941 as one of the first synthetic antibacterial agents. The compound's 2-aminothiazole moiety demonstrated superior efficacy against Streptococcus infections compared to earlier sulfonamides, establishing thiazoles as privileged pharmacophores.

During the 1960s–1980s, researchers exploited thiazole's aromaticity ($$ \pi $$-electron delocalization energy: ~30 kcal/mol) to develop antihypertensives like phentolamine. Concurrently, the discovery of epothilones—macrolides featuring a thiazole side chain—revealed microtubule-stabilizing properties, bridging natural product chemistry and oncology. The 21st century witnessed a paradigm shift toward rational design, exemplified by meloxicam's thiazole-containing structure, which selectively inhibits cyclooxygenase-2 (COX-2) with reduced gastrointestinal toxicity compared to classical NSAIDs.

Key Milestones in Thiazole Drug Development

Role of Thiazole Scaffolds in Bioactive Molecule Design

The 1,3-thiazole ring offers unique advantages in drug design:

- Electronic tunability : The sulfur atom's polarizability ($$ \sigma $$-hole potential: ~30 kJ/mol) facilitates charge-transfer interactions with biological targets, while nitrogen's basicity (pK~a~ ≈ 2.5) permits pH-dependent solubility modulation.

- Stereoelectronic complementarity : Thiazole's 6π-electron system aligns with protein binding pockets requiring planar aromatic interactions. For example, in kinase inhibitors, the thiazole C5 position often engages in hydrogen bonding with catalytic lysine residues.

- Metabolic stability : Compared to oxazoles, thiazoles exhibit enhanced resistance to cytochrome P450 oxidation due to sulfur's electron-withdrawing effects (C–S bond dissociation energy: 272 kJ/mol vs. C–O: 351 kJ/mol).

Recent advances in 2-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride derivatives leverage these properties. The ethylamine side chain enables conjugation with targeting vectors (e.g., folate receptors), while the protonated amine enhances water solubility for intravenous formulations. Molecular docking studies of analogous compounds demonstrate binding free energies ≤−8.9 kcal/mol against DNA topoisomerase II, correlating with submicromolar IC~50~ values in HepG-2 hepatocellular carcinoma models.

Design Strategies for Thiazole Hybrids

- Heterocyclic fusion : Thiopyrano[2,3-d]thiazoles (e.g., compound 58 ) combine thiazole's electronic profile with thiopyran's lipophilicity, enhancing blood-brain barrier penetration.

- Bioisosteric replacement : Substituting benzene rings with thiazole in kinase inhibitors reduces molecular weight while maintaining aromatic stacking interactions (e.g., BRAF^V600E^ inhibitors with ΔMW = −45 Da).

- Prodrug optimization : Amine hydrochlorides (as in 2-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride) improve oral bioavailability by increasing crystalline stability (melting point elevation: ~70°C vs. free base).

Properties

IUPAC Name |

2-(1,2-thiazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c6-3-1-5-2-4-7-8-5;;/h2,4H,1,3,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWFYLDOKUQBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Thiazol-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as alcohol and ether, and the reactions are carried out under controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Thiazol-5-yl)ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-(1,2-Thiazol-5-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of various chemical products, including dyes and biocides.

Mechanism of Action

The mechanism of action of 2-(1,2-Thiazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can modulate biochemical pathways by activating or inhibiting specific enzymes or receptors, leading to various physiological effects . For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differentiating factors among thiazolyl-amine derivatives include:

Substituent position on the thiazole ring (e.g., 4- vs. 5-position).

Chain length (methanamine vs. ethanamine).

Functional groups (e.g., methyl, sulfonyl, or morpholine modifications).

Counterion type (e.g., mono- vs. dihydrochloride).

Below is a comparative analysis of structurally related compounds:

Key Observations

- Substituent Effects : Methyl groups (e.g., 3-methyl in 1-(3-Methyl-1,2-thiazol-4-yl)methanamine) increase steric bulk, which may hinder binding to target receptors compared to unsubstituted thiazoles.

- Functional Modifications : Sulfonyl or morpholine groups (e.g., in 2-[(2,6-dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine) introduce polarity and hydrogen-bonding capacity, altering solubility and pharmacokinetics .

Research Findings and Gaps

Biological Activity

2-(1,2-Thiazol-5-yl)ethan-1-amine dihydrochloride is a thiazole derivative recognized for its diverse biological activities. The unique structure of the thiazole ring contributes significantly to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₅H₉Cl₂N₂S

- Molecular Weight : 164.66 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water due to the dihydrochloride salt form

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

Targets of Action

Thiazole derivatives are known to interact with multiple enzymes and receptors, influencing various biochemical pathways. The compound may exhibit:

- Antimicrobial Activity : Effective against certain bacterial strains.

- Anticancer Properties : Potential cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory responses.

Biochemical Pathways

The compound's thiazole moiety enhances its ability to modulate biological pathways by:

- Activating or inhibiting specific enzymes.

- Stimulating or blocking receptor activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example:

- Cytotoxicity Assays : The compound has shown promising results in cytotoxicity assays against several cancer cell lines, with IC50 values indicating significant activity (e.g., IC50 < 20 µM in some cases) .

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Jurkat (T-cell leukemia) | <20 | |

| Thiazole derivative X | HCT-15 (colon carcinoma) | 23.30 ± 0.35 |

Anti-inflammatory and Analgesic Effects

The compound is also being explored for its anti-inflammatory and analgesic properties, which could provide therapeutic benefits in managing pain and inflammation-related conditions.

Case Studies

Several studies have been conducted to evaluate the biological activity of thiazole derivatives:

- Study on Antimicrobial Activity : A synthesis and evaluation study demonstrated that thiazole derivatives possess significant antimicrobial properties, with some compounds showing enhanced activity due to structural modifications .

- Cytotoxicity Assessment : In a comparative study of various thiazole compounds, one derivative exhibited cytotoxic effects comparable to standard anticancer drugs like doxorubicin, indicating its potential as a chemotherapeutic agent .

- Mechanistic Insights : Molecular dynamics simulations have provided insights into how certain thiazole derivatives interact with proteins involved in cancer progression, highlighting the importance of structural features for their bioactivity .

Q & A

Q. What are the standard synthetic routes for 2-(1,2-Thiazol-5-yl)ethan-1-amine dihydrochloride?

- Methodological Answer: A common approach involves refluxing thiazole precursors with acetic acid (AcOH) to facilitate cyclization. For example, 2-aminothiazol-4(5H)-one derivatives can react with formyl-indole carboxylic acids under reflux conditions (3–5 hours) to form thiazole-ethylamine backbones . Post-synthesis, the dihydrochloride salt is typically generated by treating the free base with HCl in methanol, followed by recrystallization for purification. Reaction progress is monitored via TLC, and intermediates are washed with NaHCO₃ to remove unreacted reagents .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Purity is assessed via HPLC using derivatization protocols (e.g., with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene for amine detection) . Structural confirmation employs NMR (¹H/¹³C) to identify thiazole protons (~6.5–7.5 ppm) and ethylamine chains (~2.8–3.2 ppm). X-ray crystallography can resolve hydrogen-bonding patterns, such as N–H⋯N interactions between thiazole and ammonium groups, which stabilize the dihydrochloride form . Mass spectrometry (ESI-MS) verifies molecular weight (e.g., 244.13 g/mol for the free base) .

Q. What storage conditions ensure compound stability?

- Methodological Answer: Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Aqueous solutions should be prepared fresh due to hydrolysis risks. Stability tests under varying pH (4–9) and temperature (4–37°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., variable receptor binding affinities)?

- Methodological Answer: Discrepancies may arise from differences in salt form (free base vs. dihydrochloride) or stereochemical impurities. Validate receptor assays using chiral HPLC to isolate enantiomers . Compare binding kinetics (SPR/Biacore) under standardized buffer conditions (e.g., PBS with 0.01% Tween-20). Cross-reference with computational models (docking simulations) to identify steric clashes or charge mismatches .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Methodological Answer: Solubility is pH-dependent due to the protonated amine groups. Use phosphate buffers (pH 6.5–7.4) for aqueous formulations. Co-solvents like DMSO (<5%) or cyclodextrin inclusion complexes enhance solubility without altering bioactivity. Conduct phase-solubility diagrams to identify optimal excipients .

Q. How does the dihydrochloride salt affect crystallographic packing compared to the free base?

- Methodological Answer: The dihydrochloride form exhibits stronger intermolecular interactions, such as N–H⋯Cl hydrogen bonds and π-stacking between thiazole rings. Single-crystal X-ray diffraction reveals centrosymmetric dimers stabilized by N1–H1⋯N2 bonds (2.89 Å) . Compare with free base structures (if available) to assess lattice energy differences impacting stability.

Q. What analytical methods detect trace impurities from synthetic intermediates?

- Methodological Answer: LC-MS/MS in MRM mode identifies residual 5-chlorothiazol-2-amine (a common intermediate) at ppm levels . ICP-OES screens for heavy metals (e.g., Pd/C catalyst residues). For halogenated byproducts, ¹⁹F/³⁵Cl NMR provides specificity .

Data Contradiction Analysis

Q. How to address conflicting reports on metabolic stability in hepatic microsomes?

- Methodological Answer: Variations may stem from species-specific cytochrome P450 activity (human vs. rodent). Conduct parallel assays using pooled human liver microsomes with NADPH cofactors. Inhibitor studies (e.g., ketoconazole for CYP3A4) pinpoint enzymatic degradation pathways. Validate with stable isotope-labeled analogs (e.g., ¹³C-d3 derivatives) via LC-HRMS to track metabolite formation .

Experimental Design Considerations

Q. What controls are critical for evaluating thiazole-ethylamine derivatives in neuropharmacology?

- Methodological Answer: Include positive controls (e.g., histamine dihydrochloride for receptor assays) and negative controls (e.g., scrambled stereoisomers). For in vivo neuroactivity, use sham-treated cohorts and monitor off-target effects via EEG/behavioral scoring. Dose-response curves (0.1–100 µM) ensure reproducibility across cell-based and animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.